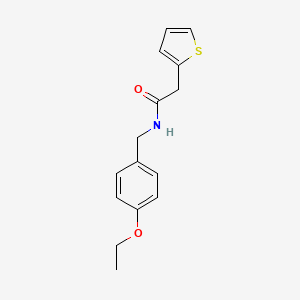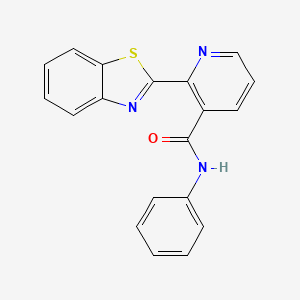![molecular formula C21H22N4O3S B5486768 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE](/img/structure/B5486768.png)
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of furan, piperazine, and thiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the individual building blocks. The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the piperazine and thiazole moieties are synthesized through standard organic synthesis techniques. The final coupling step involves the reaction of these intermediates under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ANILINE: Shares the furan and piperazine moieties but differs in the aromatic ring structure.
2-{4-[(FURAN-2-YL)CARBONYL]PIPERAZIN-1-YL}-6,7-DIMETHOXYQUINAZOLIN-4-AMINE: Contains a similar piperazine and furan structure but with a quinazoline ring.
Uniqueness
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE is unique due to its combination of furan, piperazine, and thiazole moieties, which confer specific chemical and biological properties not found in other similar compounds
Propiedades
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15-4-6-16(7-5-15)17-14-29-21(22-17)23-19(26)13-24-8-10-25(11-9-24)20(27)18-3-2-12-28-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJBMQKJWXLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-(2-thienylmethyl)aniline](/img/structure/B5486687.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5486693.png)
![[(E)-1-(4-chlorophenyl)-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate](/img/structure/B5486703.png)

![(3S*,4R*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-methoxypiperidin-4-amine](/img/structure/B5486710.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5486729.png)
![N-[(4-ethylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5486731.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5486746.png)
![4-{[4-(1-cyclopentyl-1H-imidazol-2-yl)phenoxy]acetyl}morpholine](/img/structure/B5486749.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5486755.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylbenzamide](/img/structure/B5486765.png)
![{4-[(2-propylpentanoyl)amino]phenoxy}acetic acid](/img/structure/B5486776.png)
![2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5486782.png)
